molecular formula C15H23BO2 B14143595 4-(Propylcyclohexane)phenylboronicacid CAS No. 1315335-67-1

4-(Propylcyclohexane)phenylboronicacid

Cat. No.: B14143595
CAS No.: 1315335-67-1
M. Wt: 246.15 g/mol
InChI Key: QEYYGOMUSLDSJM-UHFFFAOYSA-N
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Description

4-(Propylcyclohexane)phenylboronicacid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to a carbon atom and two hydroxyl groups. This compound is particularly interesting due to its unique structure, which includes a propylcyclohexane group attached to a phenyl ring, which is further bonded to a boronic acid group. This structure imparts specific chemical properties and reactivity, making it valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Propylcyclohexane)phenylboronicacid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (like toluene or ethanol) under reflux conditions .

Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-(Propylcyclohexane)phenylboronicacid undergoes several types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

Mechanism of Action

The mechanism of action of 4-(Propylcyclohexane)phenylboronicacid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boron atom, which acts as a Lewis acid, accepting electron pairs from nucleophiles. This property is exploited in various applications, including catalysis and molecular recognition .

Comparison with Similar Compounds

Uniqueness: 4-(Propylcyclohexane)phenylboronicacid is unique due to its combined structural features of a propylcyclohexane group and a boronic acid group attached to a phenyl ring. This combination imparts specific steric and electronic properties, making it particularly useful in selective chemical reactions and applications where both hydrophobicity and reactivity are required .

Properties

CAS No.

1315335-67-1

Molecular Formula

C15H23BO2

Molecular Weight

246.15 g/mol

IUPAC Name

[2-(4-propylcyclohexyl)phenyl]boronic acid

InChI

InChI=1S/C15H23BO2/c1-2-5-12-8-10-13(11-9-12)14-6-3-4-7-15(14)16(17)18/h3-4,6-7,12-13,17-18H,2,5,8-11H2,1H3

InChI Key

QEYYGOMUSLDSJM-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2CCC(CC2)CCC)(O)O

Origin of Product

United States

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